1-(Tert-butoxycarbonyl)-5-indolineboronic acid
Overview
Description
1-(Tert-butoxycarbonyl)-5-indolineboronic acid is a useful research compound. Its molecular formula is C13H18BNO4 and its molecular weight is 263.10. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indoles and Oxindoles
- Application : The compound is instrumental in the preparation of indoles and oxindoles, valuable in organic synthesis. Treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide yields intermediates that can be converted to N-(tert-butoxycarbonyl)indoles and oxindoles, respectively (Clark et al., 1991).
Catalysis and Chemical Reactions
- Application : This compound serves as a catalyst or reagent in various chemical reactions. For instance, it has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids, enhancing chemoselectivity and yield under mild conditions (Saito et al., 2006).
Novel Cyclo-Dimerization
- Application : The compound has been observed to undergo novel cyclo-dimerization processes under certain conditions, leading to the formation of cyclic dimers, which are of interest in the field of organic chemistry (Kawasaki et al., 2005).
Protective Group in Organic Synthesis
- Application : It is extensively used as a protective group for amines and amino acids in organic synthesis. A novel method for the deprotection of N-Boc group using silica gel has been reported, showcasing its utility in various synthetic pathways (Min, 2007).
Synthesis of Spirocyclic Oxindole Analogues
- Application : It plays a crucial role in the efficient synthesis of spirocyclic oxindole analogues. Key steps in the synthesis involve dianion alkylation and cyclization, demonstrating its versatility in complex molecule construction (Teng et al., 2006).
Synthesis of Marine Alkaloid Analogs
- Application : The compound is used in the synthesis of marine alkaloid analogs, which are significant in the study of natural products and potential pharmaceutical compounds (Carbone et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-5-indolineboronic acid is amines . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound interacts with its targets through a process known as protection and deprotection . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as protection. The removal of the Boc group, known as deprotection, can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the amine functional group protection pathway . By protecting the amine group, it allows for transformations of other functional groups without interference from the amine group . This is particularly useful in complex organic synthesis processes where selective reactivity is required .
Pharmacokinetics
After the desired reactions have taken place, the Boc group is typically removed .
Result of Action
The result of the compound’s action is the protection of the amine functional group , allowing for selective reactivity during organic synthesis . This can facilitate the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Action Environment
The action of this compound is influenced by several environmental factors. The temperature , pH , and solvent used can all impact the efficiency of the protection and deprotection processes . For example, the addition of the Boc group can be accomplished under aqueous conditions, while its removal requires the use of strong acids .
Safety and Hazards
Future Directions
The use of protecting groups like Boc in organic synthesis is a well-established practice with many potential applications in the development of new synthetic methods and the synthesis of complex molecules . The use of boronic acids in organic synthesis is also a rapidly developing field with many potential future directions .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMTYDDBSAMVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136025 | |
Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-11-6 | |
Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352359-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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